![molecular formula C17H16BrN3O2 B4012789 1-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4012789.png)
1-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide involves complex organic synthesis techniques, including nucleophilic substitution reactions, cyclization, and amide bond formation. While specific synthesis methods for this compound are not directly documented, related compounds have been synthesized through multi-step organic synthesis processes. These processes involve the preparation of intermediate compounds, which are then further reacted to introduce various functional groups, such as bromophenyl and pyridinyl moieties, into the molecular structure.
Molecular Structure Analysis
The molecular structure of compounds within this class, including pyrrolidine derivatives, is characterized by X-ray diffraction and spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These analyses reveal the planarity or non-planarity of specific moieties within the molecule, the conformation of the pyrrolidine ring, and the orientation of substituents around the core structure. Molecular modeling and computational chemistry methods, such as Density Functional Theory (DFT), further support these structural analyses, providing insights into the electronic structure, molecular orbitals, and potential reactive sites within the molecule.
Chemical Reactions and Properties
The chemical reactivity of 1-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is influenced by its functional groups. The bromophenyl group, for instance, can undergo various nucleophilic substitution reactions, allowing for further functionalization of the molecule. The pyrrolidine ring, a five-membered nitrogen-containing ring, contributes to the compound's basicity and can participate in ring-opening reactions or act as a nucleophile in various organic transformations.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental methods and are influenced by the molecular structure, the presence of hydrogen bonding, and the compound's ability to form crystalline structures.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions and its potential applications. The presence of electron-withdrawing or electron-donating groups within the molecule significantly affects these properties, influencing the compound's overall reactivity and interaction with other molecules.
References
- For detailed insights into the structure, synthesis, and properties of compounds related to 1-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, please refer to the following sources:
- Structure and conformation analysis (Banerjee et al., 2002).
- Synthesis and crystal structure (Anuradha et al., 2014).
- Molecular docking and computational studies (Jayarajan et al., 2019).
- Hydrogen-bonding patterns analysis (Balderson et al., 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-6-7-19-15(8-11)20-17(23)12-9-16(22)21(10-12)14-4-2-13(18)3-5-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVRFPYANPUXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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